molecular formula C10H8FNO2 B13288485 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid

Cat. No.: B13288485
M. Wt: 193.17 g/mol
InChI Key: XDGPFWKWZJDLRT-UHFFFAOYSA-N
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Description

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a cyano group, a methyl group, and a fluoroacetic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyano and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid is unique due to the combination of its cyano, methyl, and fluoroacetic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

2-(3-cyano-4-methylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H8FNO2/c1-6-2-3-7(4-8(6)5-12)9(11)10(13)14/h2-4,9H,1H3,(H,13,14)

InChI Key

XDGPFWKWZJDLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)F)C#N

Origin of Product

United States

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